Cas no 1131588-07-2 (4-Butyl-3-iodobenzoic acid)
4-Butyl-3-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Butyl-3-iodobenzoic acid
- 4-butyl-3-iodanyl-benzoic acid
- A802818
- AK133693
- CTK8E2074
- FT-0656023
- KB-145253
- SBB067863
- DB-060335
- AKOS015843251
- DTXSID40660920
- 4-butyl-3-iodobenzoicacid
- 1131588-07-2
-
- MDL: MFCD11110768
- Inchi: 1S/C11H13IO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14)
- InChI Key: KJYDZDRDOSJJLZ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C=CC=1CCCC
Computed Properties
- Exact Mass: 303.99603g/mol
- Monoisotopic Mass: 303.99603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 37.3Ų
4-Butyl-3-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098681-1g |
4-Butyl-3-iodobenzoic acid |
1131588-07-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| eNovation Chemicals LLC | K19805-1g |
4-butyl-3-iodobenzoic acid |
1131588-07-2 | 95% | 1g |
$295 | 2023-09-04 | |
| eNovation Chemicals LLC | K19805-5g |
4-butyl-3-iodobenzoic acid |
1131588-07-2 | 95% | 5g |
$795 | 2023-09-04 | |
| Ambeed | A842448-1g |
4-Butyl-3-iodobenzoic acid |
1131588-07-2 | 95+% | 1g |
$220.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757621-1g |
4-Butyl-3-iodobenzoic acid |
1131588-07-2 | 98% | 1g |
¥2156.00 | 2024-08-09 | |
| Crysdot LLC | CD12179386-5g |
4-Butyl-3-iodobenzoic acid |
1131588-07-2 | 95+% | 5g |
$823 | 2024-07-23 |
4-Butyl-3-iodobenzoic acid Suppliers
4-Butyl-3-iodobenzoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Butyl-3-iodobenzoic acid
Recent Advances in the Application of 4-Butyl-3-iodobenzoic Acid (CAS: 1131588-07-2) in Chemical Biology and Pharmaceutical Research
4-Butyl-3-iodobenzoic acid (CAS: 1131588-07-2) is a halogenated benzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of bioactive molecules and has shown promise in various therapeutic areas. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
One of the key areas of interest is the role of 4-Butyl-3-iodobenzoic acid in the synthesis of small-molecule inhibitors targeting inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel COX-2 inhibitors, which exhibited enhanced selectivity and reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The iodine moiety in the compound was found to play a critical role in binding interactions with the enzyme's active site, highlighting the importance of halogen bonding in drug design.
In addition to its pharmacological applications, 4-Butyl-3-iodobenzoic acid has also been investigated for its use in radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radioisotope labeling, making it a promising candidate for positron emission tomography (PET) imaging agents. Recent work by a research team at MIT has focused on incorporating this compound into probes for detecting tumor-associated inflammation, with preliminary results showing high target specificity and favorable pharmacokinetic profiles.
The compound's chemical properties have also been the subject of recent computational studies. Molecular dynamics simulations have revealed that the butyl chain contributes to improved membrane permeability, while the carboxylic acid group facilitates interactions with biological targets. These insights are being leveraged to optimize the structure-activity relationships of derivatives based on 4-Butyl-3-iodobenzoic acid, as reported in a 2024 publication in ACS Chemical Biology.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 4-Butyl-3-iodobenzoic acid. Recent process chemistry research has focused on developing more efficient synthetic routes, with a particular emphasis on green chemistry principles. A team from the University of Cambridge has recently reported a novel catalytic method that reduces the use of hazardous reagents while maintaining high yields, as detailed in their 2023 Organic Process Research & Development paper.
Looking forward, the unique properties of 4-Butyl-3-iodobenzoic acid (CAS: 1131588-07-2) position it as a valuable tool in medicinal chemistry and chemical biology. Ongoing research is exploring its potential in emerging areas such as targeted protein degradation and covalent inhibitor design. As our understanding of its molecular interactions continues to grow, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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